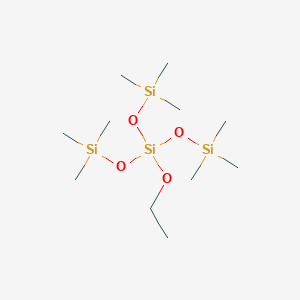
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane, also known as HTSST, is a siloxane compound that has gained significant attention in scientific research due to its unique properties. It is a colorless, odorless liquid that is soluble in organic solvents and water. HTSST has been studied for its potential applications in various fields, including materials science, pharmaceuticals, and biomedical research.
Mécanisme D'action
The exact mechanism of action of 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane is not fully understood, but it is believed to interact with biological membranes and proteins due to its hydrophobic nature. It has been shown to have a low toxicity profile and is considered to be biocompatible.
Effets Biochimiques Et Physiologiques
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane in lab experiments is its biocompatibility, which makes it a useful tool for biomedical research. It is also highly stable and can be easily synthesized in large quantities. However, one limitation of using 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane is its hydrophobic nature, which may limit its solubility in aqueous solutions. Additionally, its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for the use of 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane in scientific research. One area of interest is the development of 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane-based drug delivery systems, which could be used to target specific tissues or cells in the body. Additionally, 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane could be used in the development of biosensors for the detection of various biomolecules. Further research is also needed to fully understand the mechanism of action of 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane involves the reaction of hexamethyldisiloxane with ethyl lithium, followed by the addition of trimethylsilyl chloride. The resulting product is then treated with ethyl alcohol to yield 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane. This synthesis method has been optimized to produce high yields of pure 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane.
Applications De Recherche Scientifique
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane has been extensively studied for its potential applications in various scientific fields. In materials science, it has been used as a precursor for the synthesis of silicon-based materials, such as silica nanoparticles and mesoporous silica. In pharmaceuticals, 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane has been investigated as a potential drug delivery system, due to its ability to form stable emulsions and its biocompatibility. Additionally, 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane has been studied for its potential use in biomedical research, such as in the development of biosensors and imaging agents.
Propriétés
Numéro CAS |
18030-67-6 |
|---|---|
Nom du produit |
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane |
Formule moléculaire |
C11H32O4Si4 |
Poids moléculaire |
340.71 g/mol |
Nom IUPAC |
ethyl tris(trimethylsilyl) silicate |
InChI |
InChI=1S/C11H32O4Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11H2,1-10H3 |
Clé InChI |
RXDPPOMCFULIIG-UHFFFAOYSA-N |
SMILES |
CCO[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
CCO[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Synonymes |
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsiloxy)trisiloxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



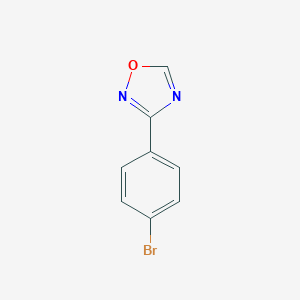
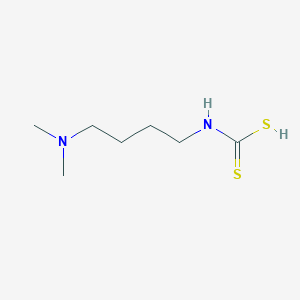
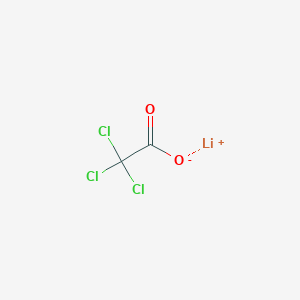

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)

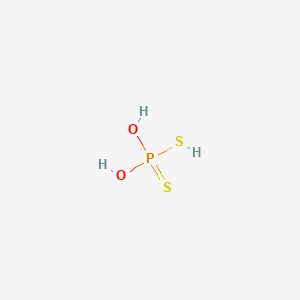
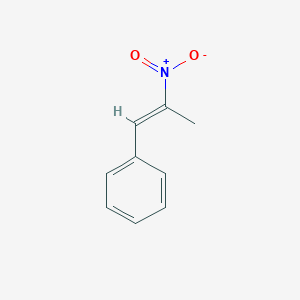
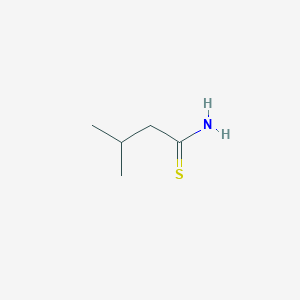
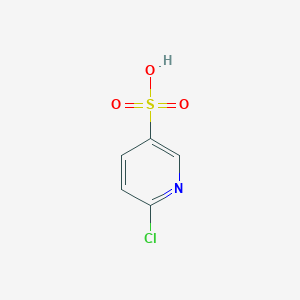
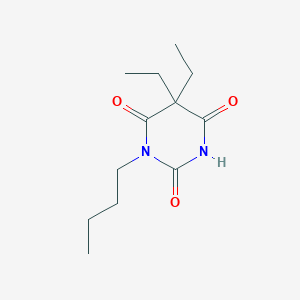
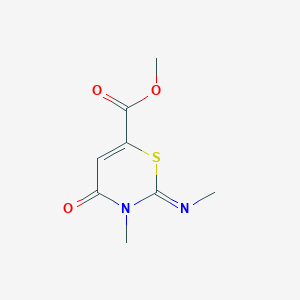
![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)